molecular formula C11H12N2O2S B2647200 1-(4-METHOXY-1,3-BENZOTHIAZOL-2-YL)AZETIDIN-3-OL CAS No. 1421508-18-0

1-(4-METHOXY-1,3-BENZOTHIAZOL-2-YL)AZETIDIN-3-OL

Cat. No.: B2647200
CAS No.: 1421508-18-0
M. Wt: 236.29
InChI Key: IEVACHSRUIQANP-UHFFFAOYSA-N
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Description

1-(4-METHOXY-1,3-BENZOTHIAZOL-2-YL)AZETIDIN-3-OL is a heterocyclic compound that features a benzothiazole ring fused with an azetidine moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the methoxy group on the benzothiazole ring enhances its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-METHOXY-1,3-BENZOTHIAZOL-2-YL)AZETIDIN-3-OL typically involves the reaction of 4-methoxybenzothiazole with azetidine-3-ol under specific conditions. One common method includes:

    Step 1: Formation of 4-methoxybenzothiazole by reacting 4-methoxyaniline with carbon disulfide and bromine.

    Step 2: Cyclization of the intermediate with azetidine-3-ol in the presence of a base such as sodium hydride.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-(4-METHOXY-1,3-BENZOTHIAZOL-2-YL)AZETIDIN-3-OL undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones.

    Reduction: The benzothiazole ring can be reduced under hydrogenation conditions.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Reduced benzothiazole derivatives.

    Substitution: Substituted azetidine derivatives.

Scientific Research Applications

1-(4-METHOXY-1,3-BENZOTHIAZOL-2-YL)AZETIDIN-3-OL has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its role in developing new pharmaceuticals with improved efficacy and reduced side effects.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(4-METHOXY-1,3-BENZOTHIAZOL-2-YL)AZETIDIN-3-OL involves its interaction with specific molecular targets:

Comparison with Similar Compounds

  • 1-(Benzo[d]thiazol-2-yl)azetidin-3-ol
  • N-(4-Methoxy-1,3-benzothiazol-2-yl)-N-methylglycine

Comparison: 1-(4-METHOXY-1,3-BENZOTHIAZOL-2-YL)AZETIDIN-3-OL stands out due to its unique methoxy group, which enhances its reactivity and biological activity compared to other benzothiazole derivatives. Its structural features allow for diverse chemical modifications, making it a versatile compound in various research fields .

Properties

IUPAC Name

1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S/c1-15-8-3-2-4-9-10(8)12-11(16-9)13-5-7(14)6-13/h2-4,7,14H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEVACHSRUIQANP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)N3CC(C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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